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For Researchers, Scientists, and Drug Development Professionals

Introduction
Ravidasvir, also known as PPI-668, is a potent, second-generation, pan-genotypic inhibitor of

the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] It has demonstrated high

efficacy in clinical trials, particularly when used in combination with other direct-acting antivirals

like sofosbuvir, leading to high sustained virological response rates.[2] This technical guide

provides a detailed overview of the synthetic pathway for Ravidasvir hydrochloride,

consolidating information from key patents and scientific literature to serve as a comprehensive

resource for chemical synthesis and drug development.

Overall Synthetic Strategy
The synthesis of Ravidasvir hydrochloride is a convergent process that involves the

preparation of two key heterocyclic fragments: a benzimidazole-pyrrolidine moiety and a

naphthalene-imidazole-pyrrolidine moiety. These fragments are then coupled via a Suzuki-

Miyaura reaction to form the core structure of the molecule. The synthesis is completed by the

deprotection of Boc groups and subsequent acylation with N-Moc-L-valine, followed by

conversion to the hydrochloride salt.[3]

Synthesis of Key Intermediates
Synthesis of the Benzimidazole Fragment
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The benzimidazole portion of Ravidasvir is synthesized from 4-bromo-1,2-diaminobenzene.

The synthesis involves two primary steps: amide bond formation with a protected proline

derivative, followed by cyclization to form the benzimidazole ring.

A detailed experimental protocol for a key benzimidazole intermediate, methyl (R)-1-((S)-2-(6-

bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate, is outlined

in the patent literature.[4] The process begins with the coupling of (S)-1-((R)-2-

(methoxycarbonylamino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid and 4-bromo-1,2-

diaminobenzene using a condensing agent like N-(3-dimethylaminopropyl)-N'-

ethylcarbodiimide hydrochloride (EDC·HCl).[4] This is followed by cyclization in the presence of

an organic acid, such as acetic acid, to yield the desired benzimidazole derivative.[4]

Table 1: Experimental Protocol for the Synthesis of the Benzimidazole Intermediate[4]

Step Reaction
Key Reagents &
Solvents

Reaction
Conditions

1 Amide Coupling

(S)-1-((R)-2-

(methoxycarbonylami

no)-3-

methylbutanoyl)pyrroli

dine-2-carboxylic acid,

4-bromo-1,2-

diaminobenzene,

EDC·HCl,

Tetrahydrofuran (THF)

0°C to 25°C, ~1.5

hours

2
Benzimidazole

Formation

Acetic acid, Ethyl

acetate
Reflux, ~2 hours

Synthesis of the Naphthalene-Imidazole Fragment
The synthesis of the naphthalene-imidazole fragment begins with 2-bromonaphthalene and

proceeds through a three-step sequence.[3]

Friedel-Crafts Acylation: 2-bromonaphthalene undergoes a Friedel-Crafts acylation with

chloroacetyl chloride in the presence of aluminum chloride to yield an α-chloroketone.[3]
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Alkylation: The resulting α-chloroketone is then alkylated with N-Boc-L-proline.[3]

Imidazole Cyclization: The diketo intermediate is cyclized to form the imidazole ring upon

heating with ammonium acetate.[3]

An alternative approach involves the Friedel-Crafts acylation of 2-bromonaphthalene with

chloroacetyl chloride to give 1-(6-bromo-2-naphthyl)-2-chloroethanone. This intermediate is

then coupled with N-Boc-L-proline.

Assembly of the Ravidasvir Core Structure
The core of the Ravidasvir molecule is assembled through a Suzuki-Miyaura cross-coupling

reaction.

Miyaura Borylation
The brominated naphthalene-imidazole intermediate undergoes a Miyaura borylation reaction

with bis(pinacolato)diboron in the presence of a palladium catalyst such as PdCl2(dppf) and a

base like potassium acetate to form the corresponding boronic ester.[3]

Suzuki-Miyaura Coupling
The newly formed boronic ester is then coupled with the previously synthesized benzimidazole

fragment under Suzuki conditions.[3] This reaction is typically catalyzed by a palladium

catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)

(Pd(dppf)Cl2), in the presence of a base such as sodium bicarbonate.

Table 2: Experimental Protocol for Suzuki-Miyaura Coupling
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Step Reaction
Key Reagents &
Solvents

Reaction
Conditions

1 Suzuki Coupling

Aryl boronate, 5-

bromo-2-[N-Boc-

pyrrolidin-2(S)-

yl]imidazole,

PdCl2(dppf),

NaHCO3,

Dioxane/H2O

85°C

Final Synthetic Steps
Deprotection and Acylation
Following the successful coupling of the two main fragments, the Boc protecting groups are

removed under acidic conditions.[3] The resulting free amine is then bis-acylated with N-Moc-L-

valine using a coupling agent like EDCI to generate the Ravidasvir free base.[3]

Salt Formation
The final step in the synthesis is the formation of the hydrochloride salt. The Ravidasvir free

base is treated with hydrochloric acid in a suitable solvent system, such as ethanol and n-butyl

acetate, followed by crystallization to yield Ravidasvir hydrochloride.[3]

Visualizing the Synthesis Pathway
The following diagrams illustrate the key stages in the synthesis of Ravidasvir hydrochloride.
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Caption: Overview of the convergent synthesis of Ravidasvir hydrochloride.
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Caption: General experimental workflow for Ravidasvir hydrochloride synthesis.

Conclusion
The synthesis of Ravidasvir hydrochloride is a multi-step process that relies on established

synthetic methodologies, including amide coupling, heterocycle formation, and palladium-

catalyzed cross-coupling reactions. The convergent approach allows for the efficient assembly
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of the complex molecular architecture from two key intermediates. This guide provides a

foundational understanding of the synthetic pathway, which can be further optimized and

adapted for large-scale production. The detailed protocols and visual representations serve as

a valuable resource for chemists and researchers in the field of medicinal chemistry and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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